3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core modified with a propane-1-sulfonyl group at the 1-position and a propanamide side chain at the 6-position. This compound shares structural similarities with opioid receptor modulators, particularly mixed-efficacy µ-opioid receptor (MOR) agonists, but its exact pharmacological profile remains less characterized compared to analogs in the literature .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-15-29(26,27)24-14-4-5-18-16-19(9-12-21(18)24)23-22(25)13-8-17-6-10-20(28-2)11-7-17/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXTPYSYBLCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, receptor interactions, and pharmacological data where available.
Structural Analogues with Tetrahydroquinoline Cores
Substituent-Driven Pharmacological Differences
- Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound enhances metabolic stability compared to cyclobutanecarbonyl (4g) or furan-2-carbonyl () derivatives, which are prone to esterase-mediated hydrolysis .
- Aromatic Moieties: The 4-methoxyphenyl group in the target compound may reduce off-target effects compared to naphthalenyl (14k) or benzyl (4g) substituents, which increase lipophilicity and nonspecific binding .
- Positional Isomerism : The 6-position of the propanamide group (target compound) versus 7-position () affects receptor binding. For example, 6-substituted THQ derivatives generally show higher MOR affinity due to better alignment with receptor subpockets .
Functional Comparisons with Opioid Propanamides
- Para-Methoxyfentanyl (): A Schedule I opioid with a piperidinyl-propanamide structure. Unlike the target compound, it lacks the THQ core but shares the 4-methoxyphenyl group, contributing to high MOR affinity (EC₅₀ < 1 nM) but severe respiratory depression .
- Naltrindole Analogues (): Delta opioid receptor (DOR) antagonists like naltrindole attenuate morphine tolerance. The target compound’s sulfonyl-THQ scaffold may offer a safer profile by avoiding DOR-mediated side effects .
Inferred Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
